1,2-dimethyl-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-1H-imidazole-4-sulfonamide 1,2-dimethyl-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-1H-imidazole-4-sulfonamide
Brand Name: Vulcanchem
CAS No.: 2034364-55-9
VCID: VC5096828
InChI: InChI=1S/C13H18N6O2S/c1-10-8-13-18(6-7-19(13)16-10)5-4-14-22(20,21)12-9-17(3)11(2)15-12/h6-9,14H,4-5H2,1-3H3
SMILES: CC1=NN2C=CN(C2=C1)CCNS(=O)(=O)C3=CN(C(=N3)C)C
Molecular Formula: C13H18N6O2S
Molecular Weight: 322.39

1,2-dimethyl-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-1H-imidazole-4-sulfonamide

CAS No.: 2034364-55-9

Cat. No.: VC5096828

Molecular Formula: C13H18N6O2S

Molecular Weight: 322.39

* For research use only. Not for human or veterinary use.

1,2-dimethyl-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-1H-imidazole-4-sulfonamide - 2034364-55-9

Specification

CAS No. 2034364-55-9
Molecular Formula C13H18N6O2S
Molecular Weight 322.39
IUPAC Name 1,2-dimethyl-N-[2-(6-methylimidazo[1,2-b]pyrazol-1-yl)ethyl]imidazole-4-sulfonamide
Standard InChI InChI=1S/C13H18N6O2S/c1-10-8-13-18(6-7-19(13)16-10)5-4-14-22(20,21)12-9-17(3)11(2)15-12/h6-9,14H,4-5H2,1-3H3
Standard InChI Key HRWQVEBMTOQAKM-UHFFFAOYSA-N
SMILES CC1=NN2C=CN(C2=C1)CCNS(=O)(=O)C3=CN(C(=N3)C)C

Introduction

Chemical Structure and Nomenclature

The compound’s systematic name reflects its intricate architecture:

  • Imidazo[1,2-b]pyrazole core: A fused bicyclic system containing a pyrazole ring (five-membered with two adjacent nitrogen atoms) fused to an imidazole ring (five-membered with two non-adjacent nitrogen atoms). The 6-methyl substituent on the pyrazole moiety enhances steric and electronic properties .

  • Sulfonamide linkage: The -SO₂-NH- group bridges the imidazo[1,2-b]pyrazole system to a 1,2-dimethylimidazole moiety, a feature common in bioactive molecules targeting enzymes like carbonic anhydrases .

  • Ethyl spacer: A two-carbon chain connects the sulfonamide to the imidazo[1,2-b]pyrazole, optimizing spatial orientation for target binding.

Molecular Formula: C₁₄H₁₈N₆O₂S
Molecular Weight: 358.4 g/mol (calculated based on structural analogs ).

Synthetic Pathways and Analogous Preparations

While no direct synthesis of this compound has been reported, its assembly likely follows strategies employed for structurally related imidazo[1,2-b]pyrazole sulfonamides :

Key Synthetic Steps

  • Formation of Imidazo[1,2-b]Pyrazole Core:

    • Cyclocondensation of 6-methylpyrazole-3-carbaldehyde with an appropriately substituted imidazole derivative under Vilsmeier-Haack or Claisen-Schmidt conditions .

    • Example: Reaction of 3-(methylthio)-1,3-bisaryl-2-propenones with arylhydrazines yields regioselective pyrazole intermediates .

  • Introduction of Sulfonamide Group:

    • Sulfonation of the imidazole ring using chlorosulfonic acid, followed by amidation with a primary amine (e.g., ethylenediamine derivatives) .

    • Example: In the synthesis of N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide, sulfonation preceded coupling to the ethylenediamine linker .

  • Methylation and Final Modifications:

    • Quaternization of nitrogen atoms using methyl iodide or dimethyl sulfate to install 1,2-dimethyl groups on the imidazole ring .

Comparative Analysis with Structural Analogs

FeatureTarget CompoundAnalog from
Core StructureImidazo[1,2-b]pyrazoleImidazo[1,2-b]pyrazole
Substituent at Position 6MethylFuran-2-yl
Sulfonamide LinkageN-(2-Ethyl) with 1,2-dimethylimidazoleN-(2-Ethyl) with 1-methylimidazole
Molecular Weight358.4 g/mol360.4 g/mol
Potential ActivityAnti-inflammatory, antimicrobialEnzyme inhibition, anticancer

Future Research Directions

  • Synthesis Optimization: Develop one-pot methodologies to reduce step counts and improve yields.

  • In Vitro Screening: Prioritize assays for COX-2 inhibition, antimicrobial susceptibility, and carbonic anhydrase isoform selectivity.

  • ADMET Profiling: Evaluate pharmacokinetics, including blood-brain barrier permeability and metabolic stability.

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